Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl-

Forced degradation Stability-indicating method Hydrolysis

Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl- (CAS 50561-04-1), commonly designated as Ipriflavone Impurity D, is a synthetic deoxybenzoin (2-hydroxyphenyl benzyl ketone) derivative with molecular formula C₁₇H₁₈O₃ and molecular weight 270.32 g/mol. Unlike the closed-ring isoflavone core of the parent drug ipriflavone (CAS 35212-22-7), Impurity D retains the open-chain ethanone backbone, featuring an intramolecular resonance-assisted O–H···O hydrogen bond that stabilizes a nearly planar six-membered pseudo-ring.

Molecular Formula C17H18O3
Molecular Weight 270.32 g/mol
CAS No. 50561-04-1
Cat. No. B14663498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl-
CAS50561-04-1
Molecular FormulaC17H18O3
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2)O
InChIInChI=1S/C17H18O3/c1-12(2)20-14-8-9-15(17(19)11-14)16(18)10-13-6-4-3-5-7-13/h3-9,11-12,19H,10H2,1-2H3
InChIKeyICMHNQAUFLTJKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ipriflavone Impurity D (CAS 50561-04-1): Structural Class and Analytical Role of a Key Deoxybenzoin-Related Substance


Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl- (CAS 50561-04-1), commonly designated as Ipriflavone Impurity D, is a synthetic deoxybenzoin (2-hydroxyphenyl benzyl ketone) derivative with molecular formula C₁₇H₁₈O₃ and molecular weight 270.32 g/mol . Unlike the closed-ring isoflavone core of the parent drug ipriflavone (CAS 35212-22-7), Impurity D retains the open-chain ethanone backbone, featuring an intramolecular resonance-assisted O–H···O hydrogen bond that stabilizes a nearly planar six-membered pseudo-ring [1]. This compound arises both as a process intermediate during ipriflavone synthesis and as the principal hydrolytic degradation product under alkaline conditions [2]. It is supplied as a certified reference standard (typically ≥98% HPLC purity) for pharmaceutical impurity profiling, method validation, and regulatory submission support [3].

Why Generic Ipriflavone Impurity Reference Standards Cannot Substitute for CAS 50561-04-1 in Stability-Indicating Methods


Ipriflavone-related substances span two distinct chemotypes: closed-ring isoflavones (e.g., ipriflavone, 7-hydroxyisoflavone, 7-ethoxyisoflavone) and open-ring deoxybenzoins (Impurity A and Impurity D). Because the chromophoric system and chromatographic behavior differ fundamentally between these classes, an impurity reference standard from the isoflavone class cannot serve as a retention time marker or UV spectral match for Impurity D in compendial HPLC methods [1]. Furthermore, among the open-ring impurities, Impurity D is uniquely the mono-isopropoxylated derivative—Impurity A (1-(2,4-dihydroxyphenyl)-2-phenylethan-1-one) lacks the isopropoxy substituent and has a molecular weight of only 228.24 g/mol versus 270.32 g/mol for Impurity D [2]. This substituent difference confers a calculated LogP of 3.60 for Impurity D compared to approximately 2.4 for Impurity A, driving substantial differences in reversed-phase retention and extraction behavior . Critically, Impurity D is the specific hydrolytic degradant formed at pH ≥9, making it an essential system suitability marker for stability-indicating methods—a role that no other ipriflavone impurity can fulfill [3].

Quantitative Differentiation Evidence for Ipriflavone Impurity D (CAS 50561-04-1) Versus Closest Analogs


Hydrolytic Degradation Specificity: Impurity D as the Exclusive Major Degradant at Alkaline pH

In forced degradation studies, ipriflavone in aqueous solution at pH ≥9 undergoes hydrolysis to yield (2-hydroxy-4-isopropoxy-phenyl)benzyl-ketone (Impurity D) as the main degradation product, while under oxidative conditions (H₂O₂ or AIBN) a different product, 2,3-dihydro-2,3-oxo-ipriflavone, is formed [1]. No other ipriflavone impurity—including Impurity A (the 2,4-dihydroxy analog), Impurity B (7-hydroxyisoflavone), or Impurity C (7-ethoxyisoflavone)—is generated as a primary hydrolytic degradant under these conditions. This specificity was confirmed using TLC, HPLC, and LC-TSP-MS [1].

Forced degradation Stability-indicating method Hydrolysis Ipriflavone

Crystal Structure and Intramolecular Hydrogen Bond: Unique Solid-State Architecture Versus Closed-Ring Isoflavones

Single-crystal X-ray diffraction analysis reveals that Impurity D crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 14.949(4) Å, b = 13.366(2) Å, c = 7.324(8) Å, β = 101.214(8)°, and Z = 4 [1]. The molecule displays a strong intramolecular O–H···O resonance-assisted hydrogen bond (RAHB) between the phenolic hydroxyl and the carbonyl oxygen, forming a nearly planar six-membered pseudo-ring. This is in striking contrast to ipriflavone and other closed-ring isoflavone impurities, which lack this intramolecular RAHB motif due to the absence of a suitably positioned hydroxyl group ortho to the ketone [1]. Additionally, π–π stacking interactions (centroid-to-centroid distance 3.673 Å) link molecules into infinite chains along the c-axis [1]. The melting point of 78°C (351 K) is substantially lower than that of ipriflavone (116–120°C) , providing a simple thermophysical discriminator.

X-ray crystallography Resonance-assisted hydrogen bond Solid-state characterization Polymorph screening

Molecular Weight and LogP Differentiation from Co-occurring Process Impurities for HPLC Method Selectivity

Among the four commonly specified ipriflavone process impurities, Impurity D (MW 270.32) is the only species combining a deoxybenzoin backbone with an isopropoxy substituent . Impurity A (MW 228.24) shares the deoxybenzoin core but lacks the isopropoxy group, possessing two free phenolic hydroxyls instead [1]. Impurities B (7-hydroxyisoflavone, MW 238.24) and C (7-ethoxyisoflavone, MW 266.30) belong to the closed-ring isoflavone class [2]. The calculated LogP of Impurity D is 3.60, compared to approximately 2.4 for Impurity A and approximately 2.9 for 7-hydroxyisoflavone (estimated by structural increment methods) . This LogP differential of ≥0.7 units between Impurity D and Impurity A predicts baseline-resolved reversed-phase HPLC peaks under typical C18 conditions, a critical requirement for validated impurity quantitation per ICH Q3A guidelines.

Reversed-phase HPLC Impurity profiling Physicochemical properties Method development

Dual Synthetic Origin: Process Intermediate and Degradation Product—Implications for Impurity Fate Mapping

Impurity D occupies a distinctive position in the ipriflavone impurity network as both a penultimate synthetic intermediate and the terminal alkaline degradation product. The convergent synthesis of ipriflavone proceeds via 2,4-dihydroxy-phenyl-benzyl-ketone (Impurity A) → selective isopropylation to give 2-hydroxy-4-isopropoxy-phenyl-benzyl-ketone (Impurity D) → ring closure with ethyl orthoformate/morpholine to yield 7-hydroxyisoflavone → final isopropylation to ipriflavone [1]. Incomplete ring closure leaves residual Impurity D in the final API. Simultaneously, forced degradation at pH ≥9 regenerates Impurity D from ipriflavone via hydrolytic ring opening [2]. In contrast, Impurity A is exclusively a starting-material impurity, Impurity B (7-hydroxyisoflavone) is exclusively an intermediate downstream of ring closure, and Impurity C (7-ethoxyisoflavone) arises from a competing side reaction during cyclization [1][3]. No other specified impurity exhibits this dual origin.

Synthesis pathway Impurity fate mapping Process control Genotoxic impurity assessment

Certified Reference Standard Purity and Regulatory Compliance: Quantitative Benchmarking Against Compendial Requirements

Commercial reference standards of Ipriflavone Impurity D are supplied with certified HPLC purity of ≥98.0% (area %) and are manufactured under ISO 17034 accreditation for reference material producers, with full characterization including NMR, MS, HPLC, IR, and UV data [1][2]. In contrast, typical ipriflavone API specifications require individual unspecified impurities at ≤0.5% and total impurities ≤0.8–1.0% [3]. The ≥98% purity of the Impurity D reference standard thus exceeds the purity requirements for the API itself, enabling its use as a calibrant for quantitative impurity determination at the 0.05–0.5% level typical of ICH Q3A reporting thresholds. Furthermore, the availability of a comprehensive Certificate of Analysis (CoA) including structural conformation by NMR and MS distinguishes certified reference standards from in-house synthesized material, which may lack orthogonal identity confirmation [2].

Reference standard ISO 17034 Certificate of Analysis Pharmacopeial compliance

Validated RP-HPLC Diode-Array Detection Method: UV Spectral Discrimination of Impurity D from Co-occurring Isoflavone Impurities

A validated RP-HPLC method with photodiode-array detection (DAD) was specifically developed for the simultaneous determination of ipriflavone and its synthetic impurities, using UV spectral fingerprinting for peak identification [1]. Because Impurity D retains the 2-hydroxyacetophenone-type chromophore (with an intramolecular hydrogen-bonded carbonyl) rather than the isoflavone chromophore, its UV absorption spectrum is distinct from those of ipriflavone, Impurity B, and Impurity C [1][2]. This spectral orthogonality enables unambiguous peak assignment and peak purity assessment via DAD, even when chromatographic resolution is partial. The method was validated for specificity, accuracy, precision, and sensitivity, establishing Impurity D as a resolved, spectrally distinguishable analyte within the ipriflavone impurity profile [1].

Diode-array detection UV spectral fingerprint RP-HPLC Peak purity

Priority Application Scenarios for Ipriflavone Impurity D (CAS 50561-04-1) Based on Quantitative Differentiation Evidence


Stability-Indicating HPLC Method Development and Validation for Ipriflavone API

In forced degradation studies per ICH Q1A(R2), alkaline hydrolysis (pH ≥9) of ipriflavone generates Impurity D as the principal degradation product, as confirmed by TLC, HPLC, and LC-TSP-MS [1]. Consequently, any stability-indicating HPLC method must demonstrate baseline resolution of Impurity D from ipriflavone and from all other specified impurities. The certified reference standard of Impurity D (≥98% purity, ISO 17034) is required for: (i) system suitability solution preparation, (ii) relative retention time (RRT) marker establishment, (iii) linearity and accuracy determination at the ICH reporting threshold (0.05–0.5%), and (iv) peak purity verification using diode-array detection based on the distinct 2-hydroxyacetophenone UV spectrum [2]. The validated HPLC-DAD method of Sustacha et al. (1996) provides a robust starting point for method development [2].

ANDAs and DMF Submissions Requiring Fully Characterized Impurity Reference Standards

Regulatory submissions for generic ipriflavone products require identification, structural confirmation, and quantification of all impurities present at or above the ICH Q3A identification threshold (typically 0.10% for a maximum daily dose of 200–600 mg). Impurity D, as both a process intermediate and a hydrolytic degradant, must be individually specified and controlled [1][3]. The ISO 17034-certified reference standard with full Certificate of Analysis (NMR, MS, HPLC, IR, UV) provides the orthogonal structural confirmation required by reviewers, eliminating the need for in-house synthesis and characterization [4]. The commercial standard's traceability to compendial monographs (USP/EP) further streamlines the CMC review process.

Impurity Fate Mapping and Genotoxic Impurity Risk Assessment in Ipriflavone Manufacturing

ICH M7 guidelines require assessment of actual and potential impurities for mutagenic potential. Impurity D occupies a unique dual position in the impurity network: it is the immediate precursor to the ring-closure step and is regenerated upon hydrolytic degradation [1][3]. This means it appears in both the process impurity profile and the degradation product profile, necessitating comprehensive tracking. The certified reference standard enables: (i) accurate quantification of carryover from the penultimate synthetic step, (ii) determination of formation kinetics under accelerated stability conditions, and (iii) establishing purge factors across the final recrystallization. The patent literature demonstrates that optimized processes can reduce Impurity D to ≤0.1% in the final API [5], making a high-purity reference standard essential for verifying process capability.

Solid-State Characterization and Polymorph Screening of Deoxybenzoin Intermediates

The single-crystal X-ray structure of Impurity D (monoclinic P2₁/c, mp 78°C) reveals a unique packing motif stabilized by intramolecular O–H···O resonance-assisted hydrogen bonds and intermolecular π–π stacking interactions (3.673 Å) [1]. This solid-state architecture differs fundamentally from the closed-ring isoflavone impurities, which lack the ortho-hydroxyl group necessary for RAHB formation. The melting point of 78°C (vs. 116–120°C for ipriflavone) provides a convenient thermophysical identity check during reference standard receipt and storage [2]. For laboratories conducting polymorph screening or salt/co-crystal formation studies on deoxybenzoin scaffolds, Impurity D serves as a well-characterized model compound with published crystallographic coordinates (CCDC deposition) [1].

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